
2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups . The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing two carbon atoms and three nitrogen atoms . The fluoro-substituted benzene ring and phenyl group are common structures in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to exhibit the properties of its constituent parts. The 1,2,3-triazole ring is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .Scientific Research Applications
Antimicrobial and Antifungal Activity
Fluorinated benzamides, including compounds similar to 2-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide, have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have shown that certain fluorinated derivatives exhibit significant activity against fungi and Gram-positive microorganisms, with some also displaying activity against Gram-negative strains. The inclusion of fluorine atoms in these compounds is critical for enhancing their antimicrobial efficacy, indicating their potential as novel antimicrobial agents (Carmellino et al., 1994; Desai et al., 2013).
Novel Insecticide Development
Research on novel insecticides has led to the development of compounds with unique chemical structures, such as flubendiamide. These compounds demonstrate extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. The unique structure of these insecticides, which includes fluorinated segments, is key to their mode of action and safety profile for non-target organisms, highlighting their importance in integrated pest management programs (Tohnishi et al., 2005).
Heterocyclic Synthesis and Chemical Research
The synthesis of heterocyclic compounds utilizing fluorinated enamides as precursors has been explored, demonstrating the unique electrophilic reactivity conferred by fluorine atoms. These studies have led to the creation of novel benzoxazines and benzoxazepin-ones, illustrating the role of fluorinated compounds in advancing organic synthesis and chemical research (Meiresonne et al., 2015).
properties
IUPAC Name |
2-fluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c18-15-9-5-4-8-14(15)17(23)21-16(12-22-19-10-11-20-22)13-6-2-1-3-7-13/h1-11,16H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSURCEBBESRZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


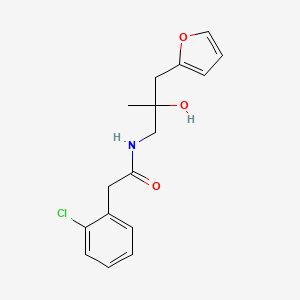
![1-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2828598.png)

![6-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2828603.png)
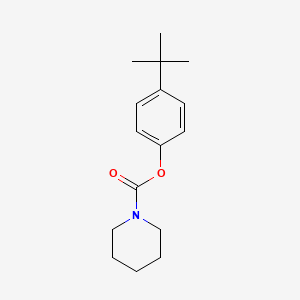
![4-[(3-Methylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2828606.png)
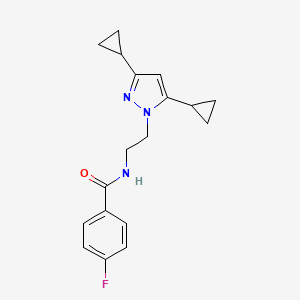
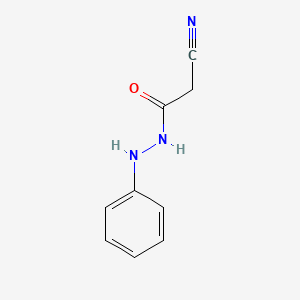
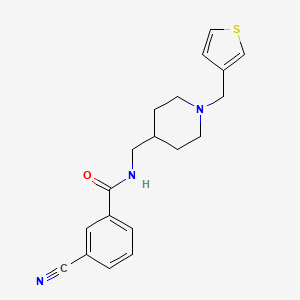

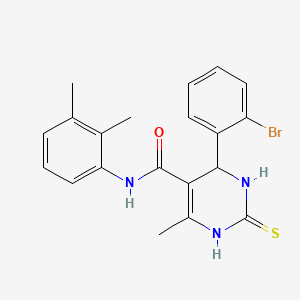
![N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2828615.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2828619.png)